molecular formula C21H17FN2O3S B3013981 N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide CAS No. 324771-25-7

N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B3013981
CAS No.: 324771-25-7
M. Wt: 396.44
InChI Key: YEQXNASNYJUJBF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-fluoro-N’-(phenylsulfonyl)benzimidamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidamide core substituted with acetyl, fluoro, and phenylsulfonyl groups, which contribute to its distinctive properties.

Scientific Research Applications

N-(4-acetylphenyl)-4-fluoro-N’-(phenylsulfonyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some compounds with halogenated p-substituted phenyl rings have been found to be active due to their high lipophilicity, which allows them to pass rapidly through the phospholipid bilayer of the cell membrane .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on safety and hazards is typically provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for the study of a compound depend on its potential applications. Compounds with antimicrobial potential, for example, are promising candidates for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-fluoro-N’-(phenylsulfonyl)benzimidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-fluoro-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-4-fluoro-N’-(phenylsulfonyl)benzimidamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or methyl analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-15(25)16-9-13-19(14-10-16)23-21(17-7-11-18(22)12-8-17)24-28(26,27)20-5-3-2-4-6-20/h2-14H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQXNASNYJUJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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